molecular formula C26H30N4O3 B2472459 1-(2-(cyclohexylamino)-2-oxoethyl)-N-(3,4-dimethylphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251627-57-2

1-(2-(cyclohexylamino)-2-oxoethyl)-N-(3,4-dimethylphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2472459
CAS RN: 1251627-57-2
M. Wt: 446.551
InChI Key: XIIBVTNMENNEGF-UHFFFAOYSA-N
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Description

1-(2-(cyclohexylamino)-2-oxoethyl)-N-(3,4-dimethylphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C26H30N4O3 and its molecular weight is 446.551. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

Research on fluoronaphthyridines, including similar compounds to the one mentioned, has shown promising antibacterial activities. These compounds have been synthesized and tested for both in vitro and in vivo antibacterial activities, with specific derivatives showing significant promise as therapeutic agents due to enhanced antibacterial properties (Bouzard et al., 1992). The structure-activity relationship studies of these compounds contribute to the development of new antibacterial drugs, highlighting their potential in addressing antibiotic resistance.

Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridines have been investigated for their cytotoxic activities against various cancer cell lines. These studies have identified compounds with potent cytotoxic properties, some with IC(50) values less than 10 nM, indicating their potential as anticancer agents (Deady et al., 2003). The research demonstrates the therapeutic potential of naphthyridine derivatives in cancer treatment, underscoring the importance of chemical synthesis in drug discovery.

properties

IUPAC Name

1-[2-(cyclohexylamino)-2-oxoethyl]-N-(3,4-dimethylphenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3/c1-16-9-11-20(13-17(16)2)29-26(33)22-14-30(15-23(31)28-19-7-5-4-6-8-19)25-21(24(22)32)12-10-18(3)27-25/h9-14,19H,4-8,15H2,1-3H3,(H,28,31)(H,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIBVTNMENNEGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4CCCCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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